N-(2-Benzoyl-4-chloro-5-methoxyphenyl)acetamide
Description
N-(2-Benzoyl-4-chloro-5-methoxyphenyl)acetamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoyl group, a chloro substituent, and a methoxy group attached to a phenyl ring, along with an acetamide functional group
Properties
CAS No. |
62492-53-9 |
|---|---|
Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chloro-5-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H14ClNO3/c1-10(19)18-14-9-15(21-2)13(17)8-12(14)16(20)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,18,19) |
InChI Key |
NPARAHRLMDBTNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-4-chloro-5-methoxyphenyl)acetamide typically involves the reaction of 2-benzoyl-4-chloro-5-methoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoyl-4-chloro-5-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives
Scientific Research Applications
N-(2-Benzoyl-4-chloro-5-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-4-chloro-5-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-methoxyphenyl)acetamide
- N-(2-Benzoyl-4-chlorophenyl)acetamide
- N-(2-Benzoyl-5-methoxyphenyl)acetamide
Uniqueness
N-(2-Benzoyl-4-chloro-5-methoxyphenyl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
